Cycloguanil hydrochloride

Description

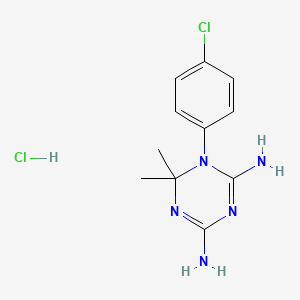

Structure

2D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUAPRKJJUXEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

516-21-2 (Parent) | |

| Record name | Cycloguanil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049053 | |

| Record name | Cycloguanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-53-4 | |

| Record name | Chlorcycloguanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloguanil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOGUANIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloguanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-1,3,5-triazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOGUANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8E0L7498 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and History of Cycloguanil: An In-depth Technical Guide for Antimalarial Drug Development

An Overview of a Pivotal Antifolate Agent

Cycloguanil, the active metabolite of the prodrug proguanil, has played a significant role in the history of antimalarial chemotherapy. As an inhibitor of the essential parasite enzyme dihydrofolate reductase (DHFR), it represents a key class of antimalarial agents. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and challenges associated with cycloguanil, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Development

The story of cycloguanil is intrinsically linked to the development of its parent compound, proguanil. The search for synthetic antimalarials was a major focus of research during World War II, leading to the discovery of proguanil by a team at Imperial Chemical Industries in the United Kingdom.[1] Proguanil was introduced for clinical use in 1948.[2]

Subsequent research into its mechanism of action revealed that proguanil itself is not the active agent. In 1951, it was discovered that proguanil is metabolized in the liver to a more potent triazine derivative, cycloguanil.[3] For a long time, the antimalarial activity of proguanil was thought to be solely attributable to its conversion to cycloguanil.[4] However, more recent studies have shown that proguanil itself possesses intrinsic, albeit slower-acting, antimalarial properties and acts synergistically with atovaquone, a component of the combination therapy Malarone®.[4]

The initial success of proguanil (and by extension, cycloguanil) was unfortunately short-lived due to the rapid emergence of resistant Plasmodium falciparum strains.[5] Resistance to proguanil was observed as early as 1949, within a year of its introduction.[2][5] This led to its use primarily in combination therapies to enhance efficacy and delay the development of resistance.

A Timeline of Key Events:

-

1945: Proguanil is discovered by chemists at Imperial Chemical Industries.[6]

-

1948: Proguanil is introduced for clinical use as an antimalarial agent.[2][6]

-

1949: The first cases of resistance to proguanil are identified.[2]

-

1951: Cycloguanil is identified as the active metabolite of proguanil.[3]

-

1950s: Reports of Plasmodium resistance to proguanil monotherapy become more frequent.[7]

-

2000: The fixed-dose combination of atovaquone and proguanil hydrochloride (Malarone®) is approved by the FDA for the prophylaxis and treatment of malaria.[7]

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

Cycloguanil exerts its antimalarial effect by targeting a critical metabolic pathway in the Plasmodium parasite: the de novo synthesis of folate.[8] Folate derivatives are essential cofactors for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are vital for DNA replication and parasite proliferation.[9]

Unlike their human hosts, who obtain folates from their diet, malaria parasites synthesize their own folate. This metabolic distinction provides a selective target for antifolate drugs like cycloguanil.

The specific target of cycloguanil is the enzyme dihydrofolate reductase (DHFR) .[10] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate cycle.[9] By inhibiting plasmodial DHFR, cycloguanil prevents the regeneration of THF, leading to a depletion of essential downstream metabolites and ultimately causing parasite death.[10]

dot

Caption: Folate biosynthesis pathway in P. falciparum and the inhibitory action of Cycloguanil.

Quantitative Data

Pharmacokinetic Properties

The pharmacokinetic profile of proguanil and its active metabolite, cycloguanil, is crucial for understanding its efficacy. Proguanil is rapidly absorbed after oral administration and is metabolized in the liver by the cytochrome P450 isoenzyme CYP2C19 to cycloguanil.[3]

| Parameter | Proguanil | Cycloguanil | Reference |

| Time to Peak Plasma Concentration (Tmax) | 3 hours (median) | 5.3 ± 0.9 hours (mean ± SD) | |

| Peak Plasma Concentration (Cmax) | 170 ng/mL (median) | 41 ng/mL (median) | [6] |

| Elimination Half-life (t1/2) | 16.1 ± 2.9 hours (mean ± SD) | 11.7 ± 3.1 hours (mean ± SD) | [6] |

| Area Under the Curve (AUC) | 3046 ± 313 ng·h/mL (mean ± SD) | 679 ± 372 ng·h/mL (mean ± SD) | [6] |

In Vitro Efficacy (IC50 Values)

The in vitro activity of cycloguanil is determined by its 50% inhibitory concentration (IC50) against P. falciparum. These values can vary significantly between drug-sensitive and drug-resistant parasite strains.

| P. falciparum Strain Type | Mean IC50 (nM) | Reference |

| Susceptible | 11.1 | [3] |

| Resistant | 2,030 | [3] |

Clinical Efficacy of Atovaquone-Proguanil (Malarone®) for Prophylaxis

The combination of atovaquone and proguanil has demonstrated high efficacy in preventing malaria in clinical trials.

| Comparator | Protective Efficacy | Reference |

| Placebo | 95.8% (95% CI: 91.5, 97.9) | [11] |

| Chloroquine-proguanil | No significant difference in malaria incidence | [11] |

Adverse Events of Atovaquone-Proguanil vs. Comparators

Clinical trials have also assessed the safety and tolerability of atovaquone-proguanil compared to other prophylactic regimens.

| Adverse Event Category | Atovaquone-Proguanil vs. Chloroquine-Proguanil | Reference |

| Treatment-related gastrointestinal adverse events | Lower frequency (12% vs. 20%) | [12] |

| Treatment-related adverse events causing discontinuation | Fewer discontinuations (0.2% vs. 2%) | [12] |

| Severe adverse effects | Fewer severe adverse effects (RR 0.61, 95% CI: 0.42, 0.90) | [11] |

Experimental Protocols

In Vitro Antimalarial Drug Susceptibility Testing: [³H]-Hypoxanthine Incorporation Assay

This is a widely used method to determine the IC50 values of antimalarial drugs.

dot

Caption: Workflow for in vitro antimalarial drug susceptibility testing.

Methodology:

-

Preparation of Drug Plates: Cycloguanil is serially diluted in an appropriate solvent and dispensed into 96-well microtiter plates. The solvent is then evaporated, leaving the dried drug on the bottom of the wells.

-

Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes. For the assay, asynchronous cultures with a parasitemia of approximately 0.5% are used.[13]

-

Incubation: The parasite culture is added to the drug-coated plates and incubated for 24 hours at 37°C in a controlled atmosphere (typically 5% CO₂, 5% O₂, and 90% N₂).[13][14]

-

Radiolabeling: [³H]-hypoxanthine, a precursor for nucleic acid synthesis, is added to each well, and the plates are incubated for an additional 24 hours.[13][14]

-

Harvesting and Measurement: The plates are frozen and thawed to lyse the erythrocytes. The contents of each well are then harvested onto glass fiber filters, and the amount of incorporated [³H]-hypoxanthine is measured using a scintillation counter.[13]

-

Data Analysis: The level of radioactivity is proportional to parasite growth. The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

Principle: The activity of DHFR is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[15]

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), NADPH, and the purified recombinant P. falciparum DHFR enzyme.

-

Inhibitor Addition: Varying concentrations of cycloguanil are added to the reaction mixture and pre-incubated with the enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).

-

Spectrophotometric Measurement: The change in absorbance at 340 nm is monitored over time in a kinetic mode.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated for each concentration of cycloguanil, and the IC50 value is determined.

Resistance to Cycloguanil

The clinical utility of cycloguanil has been significantly hampered by the development of drug resistance in P. falciparum. The primary mechanism of resistance is the acquisition of point mutations in the dhfr gene, which encodes the DHFR enzyme.

These mutations reduce the binding affinity of cycloguanil to the active site of the enzyme, thereby diminishing its inhibitory effect. Several key mutations in the dhfr gene have been associated with cycloguanil resistance, often occurring in a stepwise manner.

Key DHFR Mutations and their Impact on Drug Resistance:

-

S108N: A single mutation at codon 108 (serine to asparagine) confers a moderate decrease in susceptibility to cycloguanil but significant resistance to another antifolate, pyrimethamine.

-

A16V and S108T: A combination of mutations at codons 16 (alanine to valine) and 108 (serine to threonine) leads to high-level resistance to cycloguanil but not to pyrimethamine.

-

Multiple Mutations (e.g., triple and quadruple mutants): The accumulation of additional mutations at codons 51, 59, and 164 can lead to high-level resistance to both cycloguanil and pyrimethamine.

The prevalence of these mutations varies geographically and has been a major factor in the decline of antifolate monotherapy for malaria treatment and prophylaxis.

Conclusion and Future Perspectives

Cycloguanil, as the active metabolite of proguanil, has a rich and informative history in the fight against malaria. Its discovery elucidated a key metabolic pathway in P. falciparum and provided a valuable target for drug development. While the emergence of resistance has limited its use as a monotherapy, it remains an important component of the combination therapy atovaquone-proguanil (Malarone®).

The study of cycloguanil and the mechanisms of resistance to it continue to provide valuable insights for the development of new antimalarial agents. Understanding the structural and biochemical basis of drug-target interactions and the genetic basis of resistance is crucial for designing novel DHFR inhibitors that are effective against resistant parasite strains. Furthermore, the synergistic interaction between proguanil and atovaquone highlights the potential of combination therapies to overcome resistance and enhance therapeutic efficacy. The legacy of cycloguanil serves as a reminder of the dynamic interplay between chemotherapy and parasite evolution and underscores the ongoing need for innovation in antimalarial drug discovery.

References

- 1. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mmv.org [mmv.org]

- 3. runwayhealth.com [runwayhealth.com]

- 4. A Brief History of Malaria - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. timelines.issarice.com [timelines.issarice.com]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. Folate biosynthesis [mpmp.huji.ac.il]

- 8. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iddo.org [iddo.org]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.box [2024.sci-hub.box]

- 13. researchgate.net [researchgate.net]

- 14. assaygenie.com [assaygenie.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Journey of a Prodrug: A Technical Guide to the Pharmacokinetics and Metabolism of Proguanil to Cycloguanil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile and metabolic conversion of the antimalarial prodrug proguanil into its active metabolite, cycloguanil. Proguanil, a biguanide derivative, serves as a cornerstone in malaria prophylaxis and treatment, primarily through the action of cycloguanil, a potent inhibitor of plasmodial dihydrofolate reductase (DHFR).[1][2][3] Understanding the intricate processes governing its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing its therapeutic efficacy and informing the development of novel antimalarial agents.

Pharmacokinetic Profile: A Quantitative Overview

Proguanil is rapidly absorbed following oral administration, with its pharmacokinetic properties and those of its active metabolite, cycloguanil, being well-characterized.[4][5] The following tables summarize key pharmacokinetic parameters derived from various clinical studies.

Table 1: Single Dose Pharmacokinetic Parameters of Proguanil and Cycloguanil in Healthy Adults

| Parameter | Proguanil | Cycloguanil | Reference(s) |

| Dose | 200 mg (oral) | - | [6] |

| Cmax (ng/mL) | 150 - 220 (median 170) | 12 - 69 (median 41) | [6] |

| Tmax (h) | 3 (median, range 2-4) | 5.3 ± 0.9 | [6] |

| AUC (ng·h/mL) | 3046 ± 313 | 679 ± 372 | [6] |

| t½ (h) | 16.1 ± 2.9 | 15.7 ± 2.4 | [6] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. Data are presented as mean ± SD or median (range) as reported in the source.

Table 2: Steady-State Pharmacokinetic Parameters of Proguanil and Cycloguanil in Healthy Adult Males

| Parameter | Proguanil | Cycloguanil | Reference(s) |

| Dosing Regimen | 200 mg daily | - | [7] |

| Cmax (ng/mL) | 130.3 ± 16.0 | 52.0 ± 15.2 | [7] |

| Tmax (h) | 3.8 ± 1.3 | 5.3 ± 1.0 | [7] |

| t½ (h) | 14.5 ± 3.0 | 11.7 ± 3.1 | [7] |

| Plasma Clearance (L/h/kg) | 1.43 ± 0.33 | - | [7] |

| Apparent Volume of Distribution (L/kg) | 30.7 ± 12.3 | - | [7] |

Data are presented as mean ± SD.

Table 3: Pharmacokinetic Parameters in Thai Children with Falciparum Malaria (Atovaquone/Proguanil Combination Therapy)

| Parameter | Proguanil | Cycloguanil | Reference(s) |

| Dosing Regimen | 7 mg/kg/day for 3 days | - | [8] |

| Cmax on Day 3 (ng/mL) | 306 ± 108 | 44.3 ± 27.3 | [8] |

| Tmax (h) | 6 (median, range 6-12) | 6 (median, range 6-12) | [8] |

| AUC (ng·h/mL) | 4646 ± 1226 | 787 ± 397 | [8] |

| t½ (h) | 14.9 ± 3.3 | 14.6 ± 2.6 | [8] |

Data are presented as mean ± SD or median (range) as reported in the source.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Proguanil is rapidly and extensively absorbed from the gastrointestinal tract, a process that is not significantly affected by food intake.[9][10] Peak plasma concentrations are typically reached within 2 to 4 hours after a single oral dose.[5][11]

Distribution: Proguanil is approximately 75% bound to plasma proteins.[4][11] A notable characteristic is its concentration in erythrocytes, with whole blood concentrations being about five times higher than in plasma.[6][11] In contrast, plasma and whole blood concentrations of cycloguanil are similar.[6][11]

Metabolism: The conversion of proguanil to its active metabolite, cycloguanil, is the cornerstone of its antimalarial activity. This metabolic transformation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[9][10] Specifically, CYP2C19 is the principal enzyme responsible for the cyclization of proguanil, with a smaller contribution from CYP3A4.[4][5][12] This enzymatic process involves the oxidation of proguanil to an imine intermediate, which then undergoes cyclization to form cycloguanil.[12] A minor metabolic pathway involves the hydrolysis of proguanil to 4-chlorophenylbiguanide.[6][13] The genetic polymorphism of CYP2C19 can lead to inter-individual variability in the metabolism of proguanil, resulting in "extensive metabolizer" and "poor metabolizer" phenotypes.[2][14]

Excretion: Proguanil is eliminated through both renal and hepatic pathways. Less than 40% of the parent drug is excreted unchanged in the urine.[4][11] The metabolites, including cycloguanil, are also primarily excreted via the kidneys.[1][9] The elimination half-lives of both proguanil and cycloguanil are in the range of 12 to 15 hours in adults.[9][10]

Visualizing the Metabolic Pathway and Experimental Workflow

To further elucidate the metabolic conversion and the process of its investigation, the following diagrams are provided.

Detailed Experimental Protocols

The quantification of proguanil and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[6][15][16][17]

Sample Collection and Preparation

-

Blood Collection: Whole blood samples are collected from study participants at predetermined time points before and after drug administration into tubes containing an anticoagulant (e.g., heparin).[18]

-

Plasma Separation: Plasma is separated from the whole blood by centrifugation (e.g., at 1500 g for 5-10 minutes).[18] The resulting plasma is stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Sample Extraction: To remove interfering substances and concentrate the analytes, a sample extraction step is performed.

-

Solid-Phase Extraction (SPE): This is a common technique where the plasma sample is passed through a cartridge containing a solid adsorbent that retains the analytes.[15][18] After washing the cartridge to remove impurities, the analytes are eluted with a suitable solvent. Cyanopropyl-bonded silica is an effective stationary phase for the extraction of proguanil and its metabolites.[15]

-

Protein Precipitation: This method involves adding a solvent, such as acetonitrile, to the plasma sample to precipitate proteins.[17] After centrifugation, the supernatant containing the analytes is collected.

-

Chromatographic and Detection Methods

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

-

Stationary Phase: A reversed-phase column, such as a C18 or a Phenyl column, is typically used.[15][16]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve separation.[15][16]

-

Detection: Ultraviolet (UV) detection at a specific wavelength (e.g., 254 nm) is used to quantify the analytes as they elute from the column.[16]

-

Principle: This highly sensitive and specific technique couples the separation power of LC with the mass analysis capabilities of a tandem mass spectrometer.

-

Ionization: After chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The mass spectrometer selects the precursor ions of the analytes, fragments them, and then detects specific product ions. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity.

-

Advantages: LC-MS/MS offers lower limits of quantification compared to HPLC-UV, allowing for the measurement of low drug concentrations and requiring smaller sample volumes.[17][19]

Method Validation

Any bioanalytical method used for pharmacokinetic studies must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include:

-

Specificity and Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.[16]

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.[16]

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

-

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.[15]

-

Stability: The stability of the analytes in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[16]

Conclusion

The conversion of proguanil to cycloguanil is a critical step for its antimalarial efficacy. A thorough understanding of the pharmacokinetics of both the parent drug and its active metabolite, underpinned by robust bioanalytical methodologies, is essential for the rational use of this important therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to combat malaria. The influence of genetic factors on metabolism highlights the importance of personalized medicine approaches in optimizing antimalarial therapy.

References

- 1. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cycloguanil - Wikipedia [en.wikipedia.org]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of atovaquone and proguanil hydrochloride - ProQuest [proquest.com]

- 6. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and pharmacokinetics of atovaquone and proguanil in children with multidrug-resistant Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. who.int [who.int]

The Role of Cytochrome P450 in the Metabolic Activation of Proguanil to Cycloguanil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role played by the cytochrome P450 (CYP) superfamily of enzymes in the biotransformation of the antimalarial prodrug proguanil into its active metabolite, cycloguanil. Understanding this metabolic pathway is paramount for comprehending the drug's efficacy, interindividual variability in patient response, and potential drug-drug interactions.

Introduction to Proguanil Metabolism

Proguanil is a biguanide antimalarial agent that exerts its therapeutic effect not in its original form, but through its active metabolite, cycloguanil.[1] Cycloguanil is a potent inhibitor of the parasitic dihydrofolate reductase (DHFR) enzyme, which is essential for the synthesis of purines and pyrimidines, and consequently, for DNA synthesis and cell multiplication of the malaria parasite.[1][2] The conversion of proguanil to cycloguanil is a critical activation step that occurs primarily in the liver, mediated by specific cytochrome P450 enzymes.[3][4]

The efficiency of this metabolic conversion is a key determinant of the prophylactic and therapeutic success of proguanil.[5] Significant interindividual and interethnic variability in proguanil metabolism has been observed, largely attributable to genetic polymorphisms in the CYP enzymes responsible for this biotransformation.[2][6]

Cytochrome P450 Isozymes in Cycloguanil Formation

The metabolic conversion of proguanil to cycloguanil is primarily catalyzed by the cytochrome P450 2C19 (CYP2C19) isozyme.[2][7][8] While other CYP isozymes, notably CYP3A4, may contribute to a lesser extent, CYP2C19 is considered the principal enzyme responsible for this bioactivation.[7][9]

The central role of CYP2C19 has been established through in vitro studies using human liver microsomes and recombinant CYP enzymes, as well as in vivo studies correlating proguanil metabolism with CYP2C19 genotype.[6][7] Individuals with genetic variants of CYP2C19 that result in reduced or no enzyme function are classified as "poor metabolizers" and exhibit significantly lower plasma concentrations of cycloguanil, which can lead to prophylactic or therapeutic failure.[5][10]

Quantitative Data on Proguanil Metabolism

The kinetics of proguanil conversion to cycloguanil and the impact of genetic polymorphisms on this metabolism have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: In Vitro Kinetic Parameters for Cycloguanil Formation in Human Liver Microsomes

| Study | Number of Livers | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Key Findings |

| Helsby et al. (1995)[11] | 3 | 21.8, 29.6, 26.4 | 1.5, 5.9, 8.2 | Demonstrated the involvement of the mephenytoin hydroxylase (CYP2C19) in the metabolic activation of proguanil. |

| Atijosan et al. (1995)[9] | 4 | 35 - 183 | Not explicitly stated in ranges | Concluded that both S-mephenytoin hydroxylase (CYP2C19) and isoforms of the CYP3A subfamily mediate the activation of proguanil to cycloguanil. |

| Funck-Brentano et al. (1997)[7] | 6 | Biphasic kinetics observed | Not explicitly stated in ranges | Indicated that at least two enzymes are responsible for cycloguanil formation, with CYP2C19 being the main enzyme and CYP3A4 playing a limited role. Omeprazole was shown to inhibit this biotransformation. |

Table 2: In Vivo Pharmacokinetic Parameters of Proguanil and Cycloguanil (Steady State)

| Study | Subjects | Proguanil Cmax (ng/mL) | Cycloguanil Cmax (ng/mL) | Proguanil T1/2 (h) | Cycloguanil T1/2 (h) |

| Wanwimolruk et al. (1991)[2] | 6 healthy males | 130.3 ± 16.0 | 52.0 ± 15.2 | 14.5 ± 3.0 | 11.7 ± 3.1 |

Table 3: Influence of CYP2C19 Genotype on Proguanil Metabolic Ratio (MR)

| Study | Population | Genotype | Number of Subjects | Proguanil MR (Proguanil/Cycloguanil in Urine) |

| Coller et al. (1998)[12] | 10 Caucasian | Genotypic PMs | Not specified | >13 |

| Heterozygote EMs | Not specified | <9 | ||

| Leathart et al. (1998)[6] | 99 Caucasian | 1/1 (EM) | 72 | Median: 3.1 |

| 1/2 (IM) | 25 | Median: 6.2 | ||

| 2/2 (PM) | 2 | 20.3, 23.3 | ||

| Adejumo et al. (2016)[10] | 46 Healthy Nigerians | EMs | 44 | 0.22 - 8.33 |

| PMs | 2 | 18.18, 25.76 |

EM: Extensive Metabolizer, IM: Intermediate Metabolizer, PM: Poor Metabolizer

Experimental Protocols

In Vitro Metabolism of Proguanil in Human Liver Microsomes

This protocol is a synthesized representation of methodologies described in the literature for assessing the in vitro metabolism of proguanil.[9][11][13]

Objective: To determine the kinetic parameters (Km and Vmax) of proguanil conversion to cycloguanil and to identify the contributing CYP isozymes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Proguanil hydrochloride

-

Cycloguanil standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Specific CYP inhibitors (e.g., troleandomycin for CYP3A, S-mephenytoin for CYP2C19)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for HPLC analysis (e.g., chlorcycloguanil)

-

HPLC system with UV detector

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), potassium phosphate buffer, and a range of proguanil concentrations (e.g., 10 µM to 500 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile, containing the internal standard.

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.

-

HPLC Analysis: Analyze the supernatant using a validated HPLC-UV method to quantify the amount of cycloguanil formed.

-

CYP Inhibition Studies: To identify the responsible CYP isozymes, repeat the assay with the inclusion of specific chemical inhibitors for different CYP isoforms. A reduction in cycloguanil formation in the presence of a specific inhibitor indicates the involvement of that isozyme.

-

Data Analysis: Determine the rate of cycloguanil formation at each proguanil concentration. Plot the data using Michaelis-Menten kinetics to calculate the apparent Km and Vmax values.

CYP2C19 Genotyping and Phenotyping

This protocol outlines the general steps for determining an individual's CYP2C19 metabolizer status.

Objective: To correlate an individual's genetic makeup with their ability to metabolize proguanil.

-

Subject Recruitment: Recruit healthy volunteers with informed consent.

-

Drug Administration: Administer a single oral dose of proguanil (e.g., 100 mg).

-

Urine Collection: Collect urine over a specified period (e.g., 8 hours) post-dose.

-

Sample Analysis: Measure the concentrations of proguanil and cycloguanil in the urine using a validated HPLC method.

-

Metabolic Ratio Calculation: Calculate the proguanil to cycloguanil metabolic ratio (MR).

-

Phenotype Assignment: Classify subjects as extensive or poor metabolizers based on the MR. A high MR indicates poor metabolism.

-

DNA Extraction: Extract genomic DNA from a whole blood sample.

-

PCR Amplification: Amplify the specific regions of the CYP2C19 gene containing known polymorphic alleles (e.g., CYP2C192, CYP2C193) using polymerase chain reaction (PCR).

-

Allele Detection:

-

Restriction Fragment Length Polymorphism (RFLP): Digest the PCR products with specific restriction enzymes that recognize the sequence variations. Analyze the resulting fragments by gel electrophoresis.

-

Real-Time PCR with Allele-Specific Probes: Use fluorescently labeled probes that specifically bind to either the wild-type or variant allele during real-time PCR.

-

-

Genotype Assignment: Determine the subject's genotype based on the presence of wild-type and/or variant alleles.

Visualizing the Metabolic Pathway and Experimental Workflow

Proguanil Metabolic Pathway

Caption: Metabolic activation of proguanil to cycloguanil.

Experimental Workflow for In Vitro Proguanil Metabolism

Caption: In vitro proguanil metabolism experimental workflow.

Conclusion

The conversion of proguanil to its active form, cycloguanil, is a critical metabolic step predominantly mediated by the polymorphic enzyme CYP2C19. The significant interindividual variability in the activity of this enzyme, due to genetic factors, has profound implications for the clinical efficacy of proguanil. A thorough understanding of the role of CYP2C19 in proguanil metabolism, supported by robust in vitro and in vivo experimental data, is essential for optimizing antimalarial therapy and for the development of novel antimalarial agents. This guide provides a foundational understanding and practical framework for researchers and drug development professionals working in this important area of pharmacology.

References

- 1. pharmaron.com [pharmaron.com]

- 2. Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Variability in the metabolism of proguanil to the active metabolite cycloguanil in healthy Kenyan adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relationship between proguanil metabolic ratio and CYP2C19 genotype in a Caucasian population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition by omeprazole of proguanil metabolism: mechanism of the interaction in vitro and prediction of in vivo results from the in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro proguanil activation to cycloguanil by human liver microsomes is mediated by CYP3A isoforms as well as by S-mephenytoin hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenotyping and genotyping of CYP2C19 using comparative metabolism of proguanil in sickle‐cell disease patients and healthy controls in Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro metabolism of the biguanide antimalarials in human liver microsomes: evidence for a role of the mephenytoin hydroxylase (P450 MP) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Association between CYP2C19 genotype and proguanil oxidative polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. geneticslab.upmc.com [geneticslab.upmc.com]

Investigating the Anti-Cancer Properties of Cycloguanil Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-cancer properties of cycloguanil analogues, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation. Cycloguanil, the active metabolite of the anti-malarial drug proguanil, and its analogues have been identified as potent inhibitors of human dihydrofolate reductase (DHFR), a well-established target in cancer therapy.[1][2][3] Inhibition of DHFR disrupts folate metabolism, which is crucial for the synthesis of nucleotides and amino acids, thereby impeding the proliferation of rapidly dividing cancer cells.[1][2][3] Furthermore, this disruption has been shown to interfere with downstream signaling pathways, notably the STAT3 transcriptional activity, which is often dysregulated in cancer.[1][2][3]

Quantitative Data Summary

The anti-cancer potential of cycloguanil and its analogues has been quantified through various in vitro assays. The following tables summarize the key data from published studies, focusing on their inhibitory activity against human DHFR and their growth-inhibitory effects on different breast cancer cell lines.

Table 1: In Vitro Inhibition of Human Dihydrofolate Reductase (DHFR) by Cycloguanil and Analogues

| Compound | NSC Number | IC50 (µM) |

| Methotrexate (MTX) | - | 0.177 ± 0.006 |

| Pyrimethamine (Pyr) | - | 16.9 ± 0.2 |

| Cycloguanil (Cyc) | - | 1.83 ± 0.04 |

| Baker's Antifolate | - | 0.20 ± 0.01 |

| Analogue 1 | 3062 (Etoprine) | 3.5 ± 0.1 |

| Analogue 2 | 3077 | 10.3 ± 0.2 |

| Analogue 3 | 123032 | 1.1 ± 0.1 |

| Analogue 4 | 127159 | 0.51 ± 0.04 |

| Analogue 5 | 127153 | 0.8 ± 0.1 |

| Analogue 6 | 128184 | 0.7 ± 0.1 |

| Analogue 7 | 139105 (Triazinate) | 0.20 ± 0.02 |

Data sourced from Brown, J. I., et al. (2023).[1][2][4]

Table 2: Growth Inhibition (GI50, µM) of Breast Cancer Cell Lines by Cycloguanil and Analogues

| Compound | NSC Number | MDA-MB-468 (Triple Negative) | MDA-MB-231 (Triple Negative) | MCF-7 (ER+, PR+, HER2-) |

| Methotrexate (MTX) | - | >10 | >10 | >10 |

| Pyrimethamine (Pyr) | - | >10 | >10 | >10 |

| Cycloguanil (Cyc) | - | >10 | >10 | >10 |

| Baker's Antifolate | - | >10 | >10 | >10 |

| Analogue 1 | 3062 (Etoprine) | >10 | >10 | >10 |

| Analogue 2 | 3077 | >10 | >10 | >10 |

| Analogue 3 | 123032 | 1.6 | 0.8 | 1.3 |

| Analogue 4 | 127159 | 1.3 | 0.5 | 1.0 |

| Analogue 5 | 127153 | 2.5 | 1.3 | 2.0 |

| Analogue 6 | 128184 | 2.0 | 1.0 | 1.6 |

| Analogue 7 | 139105 (Triazinate) | >10 | >10 | >10 |

GI50 values represent the concentration required to inhibit cell growth by 50%. Data sourced from the NCI-60 Human Tumor Cell Lines Screen, as cited in Brown, J. I., et al. (2023).[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these research findings. The following are protocols for key experiments involved in the evaluation of cycloguanil analogues.

In Silico Docking of Cycloguanil Analogues to Human DHFR

Objective: To predict the binding affinity and mode of interaction of cycloguanil analogues with the active site of human DHFR.

Protocol:

-

Protein Preparation: The crystal structure of human DHFR (e.g., PDB ID: 1U72) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and charges. The cofactor NADPH may be removed from the active site prior to docking.

-

Ligand Preparation: The 3D structures of cycloguanil and its analogues are generated and optimized for their conformational energy.

-

Docking Simulation: A molecular docking program (e.g., GLIDE, AutoDock) is used to dock the prepared ligands into the folate-binding pocket of the prepared DHFR structure.

-

Analysis: The resulting docking poses are analyzed based on their docking scores (e.g., XPG score), which estimate the binding affinity. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, pi-stacking) are visualized and examined to understand the structural basis of inhibition.[2]

DHFR Enzymatic Inhibition Assay

Objective: To quantitatively measure the inhibitory activity of cycloguanil analogues on purified human DHFR enzyme.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4). In a 96-well plate, add the following components:

-

Purified human DHFR (e.g., 200 nM final concentration).

-

Varying concentrations of the cycloguanil analogue or control inhibitor (e.g., methotrexate). A vehicle control (e.g., 2% DMSO) should be included.

-

Dihydrofolate (DHF) substrate (e.g., 137.5 µM final concentration).

-

-

Initiation of Reaction: The reaction is initiated by adding NADPH (e.g., 125 µM final concentration).

-

Measurement: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[2]

Cell Viability Assay (Resazurin-based)

Objective: To assess the cytotoxic and cytostatic effects of cycloguanil analogues on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, MDA-MB-231, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the cycloguanil analogues for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., 1% DMSO).

-

Resazurin Addition: After the treatment period, add resazurin solution to each well to a final concentration of 44 µM.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow viable cells to metabolize resazurin into the fluorescent product, resorufin.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the GI50 (or IC50) values from the dose-response curves.[4]

Western Blot Analysis for STAT3 Phosphorylation (General Protocol)

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with the cycloguanil analogue of interest for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705 or Ser727).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH). Quantify the band intensities using densitometry software. The ratio of phosphorylated STAT3 to total STAT3 can then be calculated and compared between treated and untreated samples.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and processes described in this guide.

Caption: Mechanism of action of Cycloguanil analogues.

Caption: Workflow for evaluating Cycloguanil analogues.

Caption: Logical flow from compound to cellular effect.

Clinical Development Landscape

A comprehensive search of clinical trial databases reveals a lack of registered clinical trials specifically investigating cycloguanil analogues for the treatment of cancer. While DHFR inhibitors as a class are well-established in oncology (e.g., methotrexate), the specific analogues of cycloguanil discussed in this guide have not yet progressed to human clinical studies. The promising preclinical data, particularly for analogues like NSC127159, suggest that further investigation and potential lead optimization are warranted to bridge the gap from preclinical discovery to clinical application.

Synthesis of Cycloguanil Analogues

Conclusion and Future Directions

Cycloguanil analogues represent a promising class of anti-cancer agents that effectively target the validated enzyme DHFR. The quantitative data indicate that specific structural modifications can lead to potent enzymatic inhibition and significant growth-inhibitory effects in breast cancer cell lines, with NSC127159 emerging as a particularly strong candidate. The provided experimental protocols offer a clear framework for the further evaluation of these and other novel analogues.

Future research should focus on:

-

Quantitative analysis of STAT3 phosphorylation to further elucidate the downstream effects of DHFR inhibition by these compounds.

-

In vivo studies in animal models to assess the efficacy, pharmacokinetics, and toxicity of the most potent analogues.

-

Exploration of a broader range of cancer types to determine the full spectrum of their anti-cancer activity.

-

Lead optimization to improve the therapeutic index of these compounds, potentially leading to candidates for clinical development.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to develop novel and effective cancer therapies.

References

- 1. Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Principles of Cycloguanil's Interaction with Human Dihydrofolate Reductase (hDHFR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a well-established target for various therapeutic agents, including anticancer and antimicrobial drugs.[1][2][3] Cycloguanil, the active metabolite of the antimalarial drug proguanil, is a known inhibitor of DHFR.[4][5] While its primary application has been in malaria treatment through targeting plasmodial DHFR, there is renewed interest in its potential as an anticancer agent due to its inhibitory activity against human DHFR (hDHFR).[4][6] This technical guide provides an in-depth analysis of the fundamental principles governing the interaction of Cycloguanil with hDHFR, focusing on quantitative binding data, experimental methodologies, and the structural basis of its inhibitory action.

Quantitative Analysis of Cycloguanil-hDHFR Interaction

The inhibitory potency of Cycloguanil and its analogues against hDHFR has been quantified through various in vitro assays, primarily determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are critical for understanding the drug's efficacy and for the development of more potent derivatives.

| Compound | Inhibition Constant (Ki) (µM) | IC50 (µM) | Notes |

| Cycloguanil | 0.41[3] | 1.2[7] | The active metabolite of proguanil. Shows weaker inhibition against hDHFR compared to some dedicated anticancer agents like Methotrexate.[3] |

| Analogue 11 | 0.10[3] | - | A 1-aryl-4,6-diamino-1,2-dihydrotriazine derivative of Cycloguanil, showing improved potency.[3] |

| Analogue 13 | 0.07[3] | - | Another derivative from the same series as Analogue 11, exhibiting the highest potency in the studied set.[3] |

| Analogue 14 | 0.13[3] | - | A 1-aryl-4,6-diamino-1,2-dihydrotriazine derivative of Cycloguanil.[3] |

| Analogue 16 | 0.11[3] | - | A 1-aryl-4,6-diamino-1,2-dihydrotriazine derivative of Cycloguanil.[3] |

| Pyrimethamine | 0.47[3] | 16.9[4] | A related diaminopyrimidine inhibitor, often used as a comparator.[3][4] |

| Methotrexate | 0.004[8] | 0.117[4] | A potent, classical DHFR inhibitor used in cancer chemotherapy, serving as a benchmark for inhibitory activity.[4][8] |

Experimental Protocols

The characterization of Cycloguanil's interaction with hDHFR relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

DHFR Enzymatic Inhibition Assay

This assay spectrophotometrically measures the rate of NADPH consumption during the DHFR-catalyzed reduction of DHF. The decrease in absorbance at 340 nm is monitored to determine enzyme activity in the presence and absence of an inhibitor.

Materials:

-

Purified recombinant human DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

Cycloguanil or its analogues

-

Assay Buffer: 50 mM Tris, 50 mM NaCl, pH 7.4[4]

-

DMSO (for dissolving inhibitors)

-

384-well microplates

Procedure:

-

Prepare a reaction mixture containing 200 nM purified human DHFR and 137.5 µM DHF in the assay buffer.[4]

-

Add varying concentrations of the inhibitor (e.g., Cycloguanil) dissolved in DMSO to the reaction mixture. The final DMSO concentration should be kept constant across all wells (e.g., 2%).[4]

-

Include control reactions: a no-inhibitor control (with DMSO) and a no-DHFR control.[4]

-

Initiate the reaction by adding 125 µM NADPH.[4]

-

Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 180 seconds) using a microplate reader.[3]

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.

DHFR Enzymatic Inhibition Assay Workflow

X-Ray Crystallography of hDHFR-Cycloguanil Complex

X-ray crystallography provides high-resolution structural information about the binding mode of an inhibitor within the enzyme's active site. While a specific protocol for a Cycloguanil-hDHFR co-crystal is not detailed in the provided search results, a general methodology can be outlined.

General Procedure:

-

Protein Expression and Purification: Express and purify recombinant hDHFR to high homogeneity.

-

Complex Formation: Incubate the purified hDHFR with an excess of Cycloguanil to ensure saturation of the binding sites.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the hDHFR-Cycloguanil complex. This can be achieved through co-crystallization or by soaking apo-hDHFR crystals in a solution containing Cycloguanil.[9][10]

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the three-dimensional electron density map and build an atomic model of the protein-ligand complex. Refine the model to achieve the best fit with the experimental data.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

General Procedure:

-

Sample Preparation: Prepare solutions of purified hDHFR and Cycloguanil in the same dialysis buffer to minimize heats of dilution.[11]

-

Loading the Calorimeter: Load the hDHFR solution into the sample cell and the Cycloguanil solution into the injection syringe.[11]

-

Titration: Perform a series of small, sequential injections of the Cycloguanil solution into the hDHFR solution while monitoring the heat evolved or absorbed.[11]

-

Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.[11]

Molecular Interactions and Binding Site

Molecular docking studies have provided valuable insights into the binding mode of Cycloguanil within the active site of hDHFR.[1][4] The active site of hDHFR is a cleft that accommodates both the substrate, DHF, and the cofactor, NADPH.[12]

Key amino acid residues in the hDHFR active site that are predicted to interact with Cycloguanil include:

-

Glu30: This residue is crucial for anchoring the triazine ring of Cycloguanil through ionic and hydrogen bonds.[4]

-

Ile7 and Val115: These residues are involved in hydrogen bonding with other DHFR inhibitors like methotrexate and pyrimethamine and likely play a role in the binding of Cycloguanil as well.[4]

-

Phe34: The 3-chloro moiety on the phenyl ring of some potent Cycloguanil analogues is thought to enhance pi-stacking interactions with Phe34, contributing to their lower IC50 values.[4]

The phenyltriazine moiety of Cycloguanil and its analogues occupies the same region of the active site as the pteridine ring of methotrexate.[1][4]

Predicted interactions between Cycloguanil and hDHFR active site residues.

Downstream Signaling Pathways

The inhibition of hDHFR by Cycloguanil has significant downstream consequences, primarily through the disruption of folate metabolism. This leads to a depletion of THF, which in turn affects the synthesis of nucleotides and amino acids, ultimately impairing DNA replication and cell proliferation.[3][4]

Furthermore, DHFR inhibition has been linked to the modulation of STAT3 (Signal Transducer and Activator of Transcription 3) signaling.[4][6][13] Constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting cell survival, proliferation, and angiogenesis.[14] By inhibiting DHFR, Cycloguanil and its analogues can block downstream STAT3 transcriptional activity, contributing to their anticancer effects.[4][6][13]

Downstream effects of hDHFR inhibition by Cycloguanil.

Conclusion

Cycloguanil acts as a competitive inhibitor of human dihydrofolate reductase, binding to the active site and preventing the reduction of dihydrofolate to tetrahydrofolate. This interaction is characterized by specific molecular interactions with key amino acid residues, notably Glu30 and Phe34. The resulting depletion of THF disrupts essential metabolic pathways, including nucleotide synthesis, and interferes with pro-cancerous signaling cascades such as the STAT3 pathway. The quantitative data on its inhibitory activity, coupled with a detailed understanding of its binding mode and downstream effects, provide a solid foundation for the rational design of novel and more potent Cycloguanil-based analogues for cancer therapy. Further structural studies, particularly the X-ray crystal structure of the hDHFR-Cycloguanil complex, will be invaluable in refining our understanding and guiding future drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of critical amino acid residues on human dihydrofolate reductase protein that mediate RNA recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 12. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Cycloguanil Hydrochloride Powder

Introduction: Cycloguanil is the active metabolite of the antimalarial prodrug proguanil, responsible for the combination's therapeutic effects against malaria parasites.[1][2][3][4] It functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the parasite.[5][6] This inhibition disrupts DNA synthesis and ultimately leads to parasite death. Cycloguanil hydrochloride, the salt form, is often utilized in research and development due to its improved handling and dissolution characteristics compared to the free base.[5][7] This guide provides an in-depth overview of the core physical and chemical properties of this compound powder, tailored for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The fundamental properties of this compound powder are summarized below. This data is essential for substance identification, purity assessment, and formulation development.

| Property | Value | References |

| Chemical Name | 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine, monohydrochloride | [2][8] |

| Synonyms | Chloroguanide Triazine, NSC 3074 | [2][8] |

| Appearance | White to off-white crystalline solid | [6][9][10] |

| CAS Number | 152-53-4 | [2][8][9][10] |

| Molecular Formula | C₁₁H₁₄ClN₅ • HCl (or C₁₁H₁₅Cl₂N₅) | [2][9][11] |

| Molecular Weight | 288.18 g/mol | [1][9][10][11] |

| Melting Point | 210-215 °C | |

| UV/Vis. λmax | 207, 246 nm | [2][8] |

| Purity (LCMS) | ≥99% (Typical) | [9] |

Solubility Profile

The solubility of this compound is a critical parameter for in vitro assays and formulation studies. It is sparingly soluble in water, with solubility significantly enhanced in organic solvents and through physical methods like sonication and heating.[1][5][12]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions | References |

| Water | 5 | 17.35 | Sonication recommended | [1] |

| Water | 25 | 86.75 | Ultrasonic, warming, and heat to 60°C | [10][12][13] |

| DMSO | 20 | 69.4 | Sonication recommended | [1][2][8] |

| DMSO | 62.5 | 216.88 | Ultrasonic needed | [10][12][13] |

| Ethanol | 5 | 17.35 | - | [2][8] |

| Dimethylformamide (DMF) | 5 | 17.35 | - | [2][8] |

| PBS (pH 7.2) | 5 | 17.35 | - | [2][8] |

Stability and Storage

Proper storage is crucial to maintain the integrity and activity of this compound powder.

| Form | Storage Temperature | Duration | Notes | References |

| Solid Powder | -20°C | ≥ 4 years | - | [2][8] |

| Solid Powder | 4°C | - | Sealed storage, away from moisture | [9][10] |

| In Solvent | -80°C | 6 - 12 months | - | [1][9][10] |

| In Solvent | -20°C | 1 month | Sealed storage, away from moisture | [9][10] |

| Aqueous Solution | Room Temperature | ≤ 1 day | Not recommended for long-term storage | [8] |

Mechanism of Action: Folate Pathway Inhibition

Cycloguanil is the active metabolite of the prodrug proguanil, converted primarily by cytochrome P450 enzymes in the liver.[2][6] Its antimalarial activity stems from its potent and selective inhibition of the parasite's dihydrofolate reductase (DHFR) enzyme.[1][3] This enzyme is vital for regenerating tetrahydrofolate from dihydrofolate, a cofactor required for the synthesis of pyrimidines and ultimately, DNA.[5] By blocking this step, Cycloguanil halts parasite replication.

Caption: Metabolic activation of proguanil to cycloguanil and subsequent inhibition of the folate pathway.

Experimental Protocols

Detailed and standardized protocols are necessary for obtaining reliable and reproducible data. The following sections outline methodologies for determining key physical properties.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities depress and broaden this range.[14]

Methodology:

-

Sample Preparation: A small amount of the this compound powder is finely ground. The open end of a glass capillary tube is tapped into the powder, and the tube is inverted and tapped on a hard surface to pack the solid into the closed end. The final packed height should be 1-3 mm.[15][16]

-

Apparatus Setup: The packed capillary tube is placed into a calibrated melting point apparatus (e.g., Mel-Temp or similar).

-

Approximate Determination: The apparatus is heated rapidly to obtain a rough estimate of the melting point. This helps to save time during the precise measurement.

-

Precise Determination: The apparatus is allowed to cool. A new sample is prepared and heated slowly, ensuring the temperature ramp does not exceed 2°C per minute as it approaches the estimated melting point.[14]

-

Data Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point.

Caption: Standard experimental workflow for determining the melting point of a crystalline solid.

Aqueous Solubility Determination (Saturation Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound.[17][18]

Methodology:

-

Preparation: An excess amount of this compound powder is added to a known volume of the aqueous medium (e.g., pH 7.4 buffer) in a sealed flask or vial. The presence of undissolved solid must be visible.[17]

-

Equilibration: The flask is placed in a mechanical shaker or agitator set to a constant temperature, typically 37°C to simulate physiological conditions. The suspension is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: After agitation, the suspension is allowed to settle. The solid and liquid phases are separated by centrifugation or filtration (using a filter that does not bind the compound) to obtain a clear, saturated solution (supernatant or filtrate).[17][18]

-

Quantification: The concentration of the dissolved this compound in the clear solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A standard calibration curve must be prepared.[5][19]

-

Verification: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[17]

Caption: The gold standard shake-flask method for determining equilibrium solubility.

References

- 1. This compound | Drug Metabolite | Parasite | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Cycloguanil - Wikipedia [en.wikipedia.org]

- 4. A statistical analysis of the antimalarial activity of proguanil and cycloguanil in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. This compound | 152-53-4 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | C11H15Cl2N5 | CID 9048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. chm.uri.edu [chm.uri.edu]

- 16. Determination of Melting Point [wiredchemist.com]

- 17. who.int [who.int]

- 18. researchgate.net [researchgate.net]

- 19. pharmatutor.org [pharmatutor.org]

Cycloguanil Hydrochloride (CAS 152-53-4): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloguanil, the active metabolite of the antimalarial prodrug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of protozoan parasites.[1][2][3] This technical guide provides a comprehensive overview of Cycloguanil hydrochloride (CAS 152-53-4), including its physicochemical properties, mechanism of action, relevant pharmacological data, and detailed experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and utilize this compound in antimalarial research and other therapeutic areas.

Chemical and Physical Properties

This compound is the hydrochloride salt of cycloguanil.[1] It is also known by its alternate name, Chloroguanide Triazine Hydrochloride.[4] The compound is a crystalline solid and presents as a white to light yellow powder.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 152-53-4 | [1][2][4][5][6][7] |

| Molecular Formula | C₁₁H₁₄ClN₅•HCl | [2][4][6] |

| Molecular Weight | 288.18 g/mol | [4][6][8][9] |

| IUPAC Name | 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine, monohydrochloride | [2] |

| Synonyms | Chloroguanide Triazine, NSC 3074 | [2] |

| Appearance | Crystalline Solid, White to Light yellow powder | [1][5] |

| Melting Point | 209.0 to 213.0 °C | [5] |

| Solubility | DMSO: 20 mg/mL (69.4 mM) Water: 5 mg/mL (17.35 mM) Ethanol: 5 mg/mL PBS (pH 7.2): 5 mg/mL | [2][8][9] |

| UV/Vis (λmax) | 207, 246 nm | [2] |

| SMILES | ClC1=CC=C(N2C(N)=NC(N)=NC2(C)C)C=C1.Cl | [2] |

| InChI | InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H | [2][7] |

Mechanism of Action

Cycloguanil exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][3][10] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of thymidylate and purines, which are vital precursors for DNA and RNA synthesis.[4] By blocking DHFR, cycloguanil depletes the pool of THF, thereby inhibiting parasite DNA synthesis and cell proliferation.[4] Cycloguanil exhibits a high degree of selectivity for the plasmodial DHFR over the human enzyme.[8][10]

Figure 1: Dihydrofolate Reductase (DHFR) Signaling Pathway.

Pharmacological Data

Cycloguanil is the active metabolite of the prodrug proguanil, formed in the liver by the action of cytochrome P450 enzymes, specifically CYP2C19 and CYP3A.[1][2]

In Vitro Activity

Table 2: In Vitro Inhibitory Activity of Cycloguanil

| Parameter | Organism/Enzyme | Value | Reference |

| Ki | Plasmodium falciparum DHFR | 1.5 nM | [1][2] |

| Plasmodium berghei DHFR | 0.79 nM | [2] | |

| Human DHFR | 1.5 nM | [8] | |

| IC₅₀ | P. falciparum field isolates | 0.12 - 1,400 µg/mL | [1][2] |

In Vivo Activity

Table 3: In Vivo Efficacy of Cycloguanil

| Model | Parameter | Dose | Reference |

| Mouse model of P. berghei infection | ED₅₀ (reduces parasitemia) | 2 mg/kg | [1][2] |

| Rhesus monkey model of P. cynomolgi infection | Reduces parasitemia | 0.3 mg/kg | [1][2] |

Pharmacokinetics in Humans (as a metabolite of Proguanil)

The pharmacokinetic parameters of cycloguanil have been studied in healthy volunteers following the administration of its parent drug, proguanil.

Table 4: Pharmacokinetic Parameters of Cycloguanil in Humans (following Proguanil administration)

| Parameter | Value | Dosing Regimen | Reference |

| Cmax | 52.0 ± 15.2 ng/mL | 200 mg proguanil hydrochloride daily (steady-state) | [11] |

| 317.0 ± 44.4 nmol/L | 100 mg proguanil hydrochloride every 12 hours for 15 days (steady-state) | [12] | |

| Tmax | 5.3 ± 1.0 h | 200 mg proguanil hydrochloride daily (steady-state) | [11] |

| 5 - 6 h | Single 200 mg oral dose of proguanil | [13] | |

| Elimination Half-life (t½) | 11.7 ± 3.1 h | 200 mg proguanil hydrochloride daily (steady-state) | [11] |

| Trough Concentration | ~100 nmol/L | 200 mg proguanil orally for 14 days | [10] |

| 230.8 ± 35.1 nmol/L | 100 mg proguanil hydrochloride every 12 hours for 15 days (steady-state) | [12] |

Experimental Protocols

DHFR Enzymatic Inhibition Assay

This protocol is adapted from a study on DHFR inhibitors.[9]

Objective: To determine the IC₅₀ value of cycloguanil against purified human dihydrofolate reductase (DHFR).

Materials:

-

Purified human DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH

-

This compound

-

DHFR buffer (50 mM Tris, 50 mM NaCl, pH 7.4)

-

DMSO

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a working stock of cycloguanil in DMSO.

-

In a 96-well plate, prepare reactions containing 200 nM purified human DHFR and varying concentrations of cycloguanil (e.g., 0.091–200 μM) in DHFR buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 2%).

-

Include control reactions:

-

DMSO control (no inhibition): 200 nM DHFR, 137.5 μM DHF, 2% DMSO, and 125 μM NADPH.

-

No-DHFR control (no activity): 2% DMSO, 137.5 μM DHF, and 125 μM NADPH.

-

-

Initiate the reaction by adding 137.5 μM DHF and 125 μM NADPH to all wells.

-

Immediately monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader.

-

Calculate the percent inhibition relative to the DMSO and "no DHFR" controls.

-

Fit the normalized data to a four-parameter non-linear regression to determine the IC₅₀ value.

In Vitro Antimalarial Activity Assay (IC₅₀ Determination)

This protocol is a generalized procedure based on common methods for determining the IC₅₀ of antimalarial drugs against P. falciparum.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of cycloguanil against Plasmodium falciparum in vitro.

Materials:

-

Synchronized ring-stage P. falciparum culture

-

Complete RPMI-1640 medium

-

This compound

-